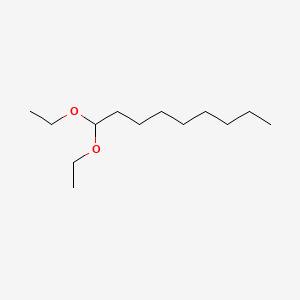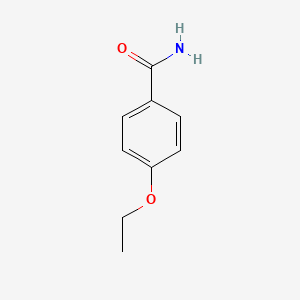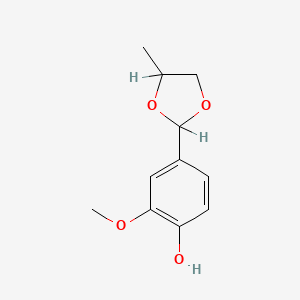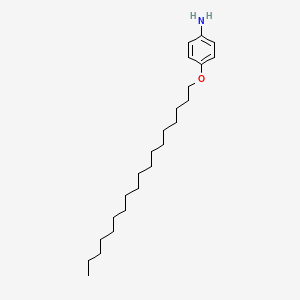
p-Octadecyloxyaniline
描述
P-Octadecyloxyaniline is a chemical compound with the molecular formula C24H43NO . It has a molecular weight of 361.604 and a density of 0.9±0.1 g/cm3 . The compound is also known by other names such as 4-octadecoxyaniline and 4-(Octadecyloxy)aniline .
Molecular Structure Analysis
The molecular structure of p-Octadecyloxyaniline consists of 24 carbon atoms, 43 hydrogen atoms, and 1 nitrogen atom . The exact mass is 361.334473 . The compound has a LogP value of 9.78, indicating its lipophilicity .Physical And Chemical Properties Analysis
P-Octadecyloxyaniline has a boiling point of 480.2±18.0 °C at 760 mmHg . The compound has a flash point of 219.3±14.5 °C . The vapour pressure is 0.0±1.2 mmHg at 25°C , and the index of refraction is 1.497 .科学研究应用
Chromatographic Analysis
p-Octadecyloxyaniline has been utilized in chromatographic analysis. Kaczmarkiewicz et al. (2019) investigated the use of various ion-pairing reagents in ion pair chromatography, where columns characterized by octadecyl groups were noted for their selectivity. This research highlights the application of p-Octadecyloxyaniline-related compounds in enhancing chromatographic methods (Kaczmarkiewicz et al., 2019).
Polymer Surface Modification
Henry et al. (2000) described the modification of poly(methyl methacrylate) surfaces through a reaction that yielded amine-terminated surfaces. The reaction involved n-octadecane-1-isocyanate to form surfaces terminated with octadecane chains, demonstrating the role of p-Octadecyloxyaniline derivatives in modifying polymer surfaces for various applications (Henry et al., 2000).
Synthesis of Biologically Active Compounds
El-Sayed (2018) explored the synthesis of biologically active heterocyclic derivatives incorporating a long chain of a fatty compound, including derivatives related to p-Octadecyloxyaniline. These compounds displayed potential for applications in cosmetics, textiles, and drugs due to their low toxicity and high efficiency in surface and biological activities (El-Sayed, 2018).
Antiviral Research
Valiaeva et al. (2011) synthesized octadecyloxyethyl compounds with demonstrated activity against hepatitis C virus and HIV-1, indicating the potential of p-Octadecyloxyaniline-related compounds in antiviral research (Valiaeva et al., 2011).
Material Science and Antistatic Applications
Ling (2012) studied the use of octadecyl methyl dihydroxyethyl ammonium bromide in polypropylene as an antistatic agent. This research underscores the application of p-Octadecyloxyaniline derivatives in material science, particularly in enhancing the antistatic properties of polymers (Ling, 2012).
Electrochemical Applications
Millan et al. (1994) used octadecylamine-modified electrodes for the development of a voltammetric DNA biosensor, demonstrating the potential of p-Octadecyloxyaniline derivatives in creating sensitive biosensors for medical and diagnostic applications (Millan et al., 1994).
属性
IUPAC Name |
4-octadecoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21H,2-17,22,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNNLJPJGVFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341480 | |
| Record name | p-Octadecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Octadecyloxyaniline | |
CAS RN |
4105-89-9 | |
| Record name | p-Octadecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(OCTADECYLOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

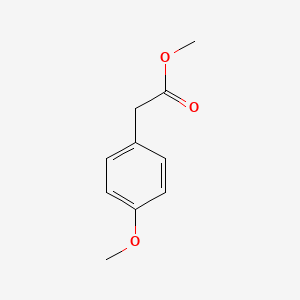
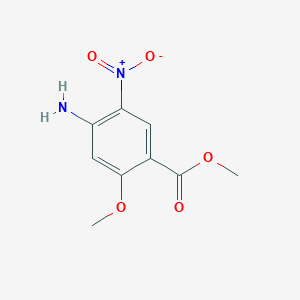
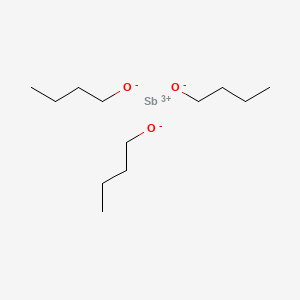
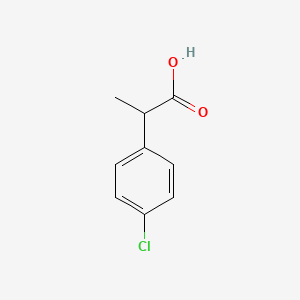
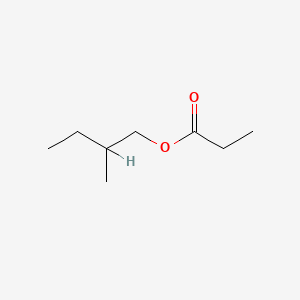
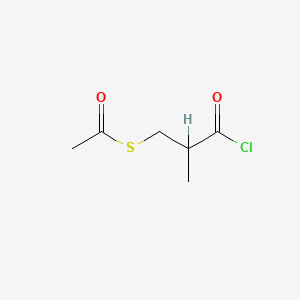
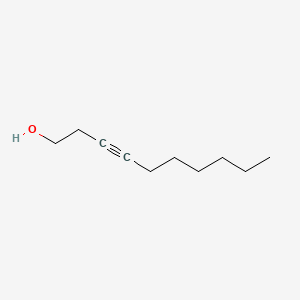
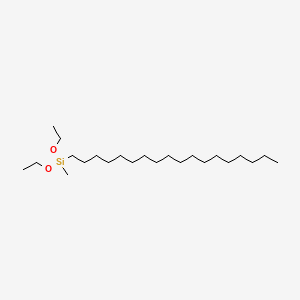
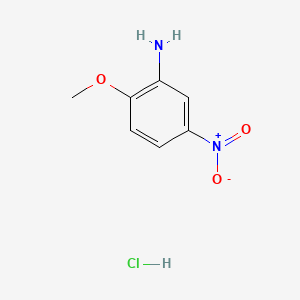
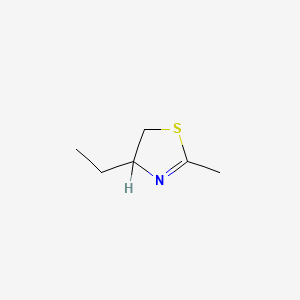
![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)
